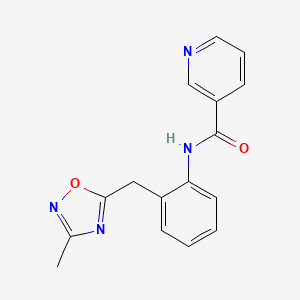

(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

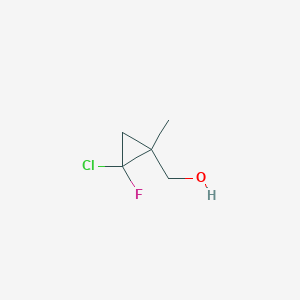

“(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid” is a chemical compound with the molecular formula C11H10N2O3 .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of “(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid” can be represented by the InChI string: InChI=1S/C11H8N2O4/c14-10(3-4-11(15)16)13-7-1-2-8-9(5-7)17-6-12-8/h1-6H, (H,13,14) (H,15,16)/p-1/b4-3+ .Chemical Reactions Analysis

The synthesis of benzoxazoles involves various chemical reactions. For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid” include a molecular weight of 231.18 g/mol, XLogP3-AA of 1.4, hydrogen bond donor count of 1, hydrogen bond acceptor count of 5, rotatable bond count of 2, exact mass of 231.04058171 g/mol, monoisotopic mass of 231.04058171 g/mol, topological polar surface area of 95.3 Ų, heavy atom count of 17, formal charge of -1, and complexity of 337 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Unsaturated α-Acyloxybenzothiazoleamides : (E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid is used as an acid component in the Passerini three-component reaction to produce unsaturated α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).

Novel Small Molecule Inhibitors of TLR7 and TLR9 : This compound has been explored for its role in inhibiting Toll-like receptors 7 and 9 signaling in various human and mouse cell types (Lamphier et al., 2014).

Applications in Biological Studies

Antioxidant Properties : Research on related benzoxazole derivatives shows their potential as antioxidants, highlighting the broader relevance of benzoxazole compounds in biological systems (Aeschbacher et al., 2012).

Development of Novel Fluorescence Probes : Benzoxazole derivatives have been used in the development of new fluorescence probes for detecting reactive oxygen species, indicating potential applications in biochemical and medical research (Setsukinai et al., 2003).

Material Science Applications

- Synthesis of High-Performance Thermosets : Benzoxazine monomers containing benzoxazole groups have been synthesized for creating thermosets with excellent thermal stability, suggesting applications in material sciences (Agag & Takeichi, 2003).

properties

IUPAC Name |

(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10(3-4-11(15)16)13-7-1-2-8-9(5-7)17-6-12-8/h1-6H,(H,13,14)(H,15,16)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGKHXQRSGZBLY-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)OC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)OC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)

![6-(3-Fluorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2547839.png)

![7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2547846.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2547851.png)

![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)

![2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2547855.png)

![6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)